molecular formula C19H22N2O5S2 B2451231 Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 896680-25-4

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2451231
CAS No.: 896680-25-4
M. Wt: 422.51
InChI Key: ZTEGFHJMCCLRMH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it useful for studying various biological processes and developing novel therapeutic interventions.

Mechanism of Action

Target of Action

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a chemical compound with diverse applications in scientific research

Biochemical Pathways

. The downstream effects of these pathways would depend on the specific targets of the compound and their role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiophene ring.

Scientific Research Applications

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in studies of biological processes, such as enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxylate include other thiophene derivatives, such as:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and have similar chemical properties.

    Benzamido-substituted thiophenes: These compounds have similar functional groups and can undergo similar chemical reactions

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-26-19(23)16-10-13-27-18(16)20-17(22)14-6-8-15(9-7-14)28(24,25)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGFHJMCCLRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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